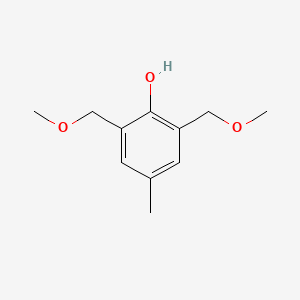
2,6-Bis(methoxymethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(methoxymethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxymethyl groups and a methyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, followed by the introduction of methoxy groups. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2,6-Bis(methoxymethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phenols.
科学的研究の応用
2,6-Bis(methoxymethyl)-4-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and antimicrobial effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
2,6-Bis(methoxymethyl)phenol: Lacks the methyl group at the 4-position.
4-Methyl-2,6-dimethoxyphenol: Similar structure but with methoxy groups instead of methoxymethyl groups.
2,6-Dimethylphenol: Lacks the methoxymethyl groups.
Uniqueness
2,6-Bis(methoxymethyl)-4-methylphenol is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
32449-09-5 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2,6-bis(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-8-4-9(6-13-2)11(12)10(5-8)7-14-3/h4-5,12H,6-7H2,1-3H3 |
InChIキー |
VRMKFAFIVOVETG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)COC)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)

![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)



![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)






